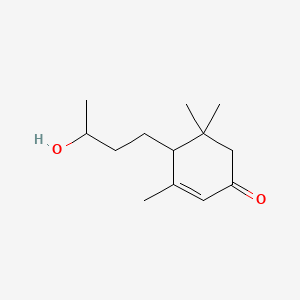
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring substituted with a hydroxybutyl group and three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3,5,5-trimethylcyclohex-2-en-1-one with 3-hydroxybutyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The hydroxybutyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Reagents such as alkyl halides and acids can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-oxobutyl)-3,5,5-trimethylcyclohex-2-en-1-one.
Reduction: Formation of 4-(3-hydroxybutyl)-3,5,5-trimethylcyclohexane.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, the hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects through the formation of active metabolites.
類似化合物との比較
Similar Compounds
4-(3-Hydroxybutyl)-3-methylenetetrahydro-2H-pyran-2-one: A structurally similar compound with a pyran ring instead of a cyclohexene ring.
Poly(4-hydroxybutyrate): A polymer containing 4-hydroxybutyrate units, used in medical applications.
Uniqueness
4-(3-Hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one is unique due to its specific substitution pattern and the presence of both a hydroxybutyl group and a cyclohexene ring. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
CAS番号 |
36151-02-7 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC名 |
4-(3-hydroxybutyl)-3,5,5-trimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H22O2/c1-9-7-11(15)8-13(3,4)12(9)6-5-10(2)14/h7,10,12,14H,5-6,8H2,1-4H3 |
InChIキー |
UEEJDIUOCUCVHN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)CC(C1CCC(C)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


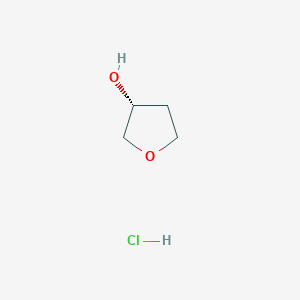
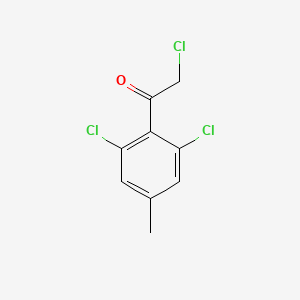

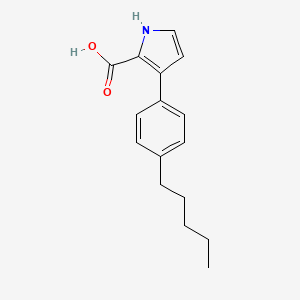


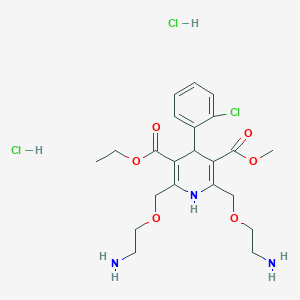
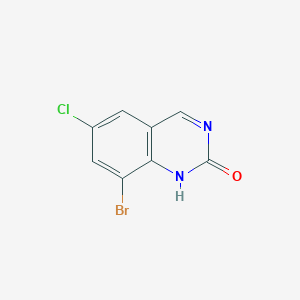
![Methyl 2-(6-(1-hydroxy-3,3-dimethylbutyl)-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B13727395.png)
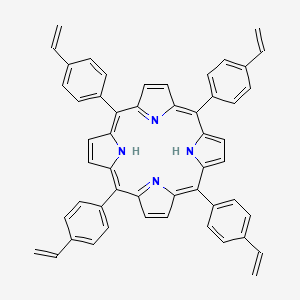
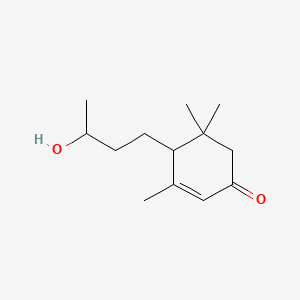
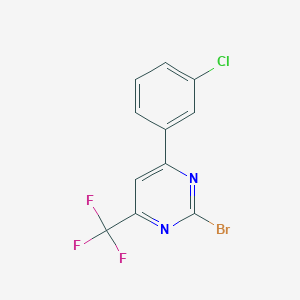
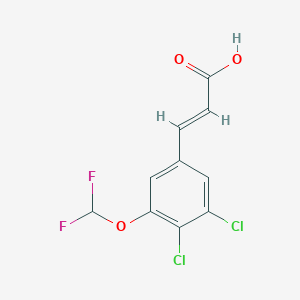
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
